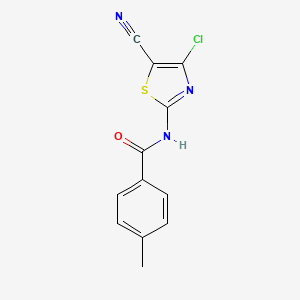
N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide” is a chemical compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring in this compound is substituted with a chloro group at the 4-position and a cyano group at the 5-position. The nitrogen of the thiazole ring is also connected to a benzamide group, which itself is substituted with a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring and the benzamide group. The chloro, cyano, and methyl substituents would also play a significant role in the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing cyano and chloro groups, as well as the electron-donating methyl group. The amide group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the cyano group and the amide group would likely make this compound polar .Applications De Recherche Scientifique
Anticonvulsant Activity :
- Some derivatives of N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide, specifically those incorporating a 4-thiazolidinone ring, have been designed and synthesized for their potential as anticonvulsant agents. These compounds exhibit considerable anticonvulsant activity, potentially acting through binding to benzodiazepine receptors (Faizi et al., 2017).
Synthesis of Thiazole Derivatives :
- The chemical reactions involving N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide have been studied to produce derivatives of 5-amino-2-hydrazino-1,3-thiazole, which are then transformed into substituted 3-amino-2-thiohydantoins. These reactions demonstrate the compound's versatility in synthesizing various thiazole derivatives (Balya et al., 2008).
Anticancer Activity :
- Derivatives of N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide have shown potential as anticancer agents. Indapamide derivatives synthesized from this compound demonstrated proapoptotic activity against melanoma cell lines, with compound 12 (SGK 266) exhibiting notable anticancer activity (Yılmaz et al., 2015).
Kinesin Spindle Protein Inhibition :
- Compounds derived from N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide, such as AZD4877, have been identified as inhibitors of kinesin spindle protein (KSP), showing promise as anticancer agents. These compounds can arrest cells in mitosis, leading to cellular death, highlighting their potential in cancer treatment (Theoclitou et al., 2011).
Antimicrobial Screening :
- N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide derivatives have been synthesized and screened for antimicrobial activity. They exhibited inhibitory action against various bacterial and fungal strains, indicating their potential for treating microbial diseases (Desai et al., 2013).
Photocatalytic Degradation in Environmental Applications :
- Studies involving the photocatalytic degradation of compounds related to N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide, such as propyzamide, have been conducted. This research is essential in understanding the environmental impact and degradation pathways of similar compounds (Torimoto et al., 1996).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3OS/c1-7-2-4-8(5-3-7)11(17)16-12-15-10(13)9(6-14)18-12/h2-5H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKHPZKFBZQIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-5-cyano-1,3-thiazol-2-yl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

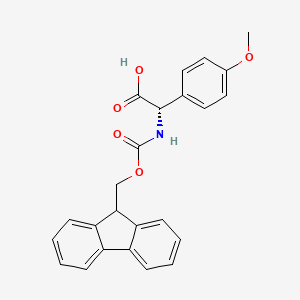
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2647273.png)
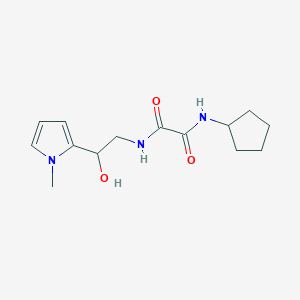

![N-[[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2647282.png)
![2-[(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid](/img/structure/B2647284.png)
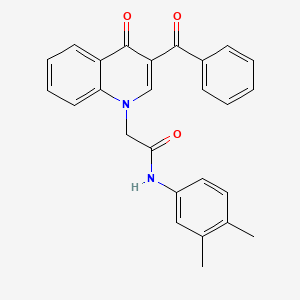

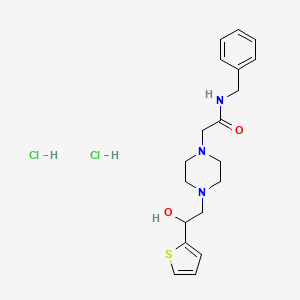

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2647290.png)

![2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2647294.png)
![methyl 2-({[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2647295.png)